BOC-D-allo-Isoleucine

Vue d'ensemble

Description

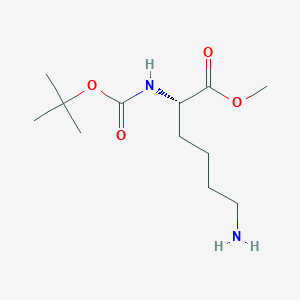

BOC-D-allo-Isoleucine, also known as (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-methylpentanoic acid, is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis and as a building block in the preparation of various pharmaceuticals and biologically active compounds. The compound is characterized by its tert-butoxycarbonyl (BOC) protecting group, which is used to protect the amino group during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BOC-D-allo-Isoleucine typically involves the protection of the amino group of D-allo-Isoleucine with a tert-butoxycarbonyl (BOC) group. One common method involves the reaction of D-allo-Isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is typically purified using large-scale chromatography or recrystallization techniques to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

BOC-D-allo-Isoleucine undergoes various chemical reactions, including:

Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

Peptide Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Deprotected Amino Acid: Removal of the BOC group yields D-allo-Isoleucine.

Peptide Derivatives: Coupling with other amino acids or peptides forms longer peptide chains.

Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

Overview

BOC-D-allo-Isoleucine is widely recognized as a valuable building block in peptide synthesis. Its unique structural properties allow for the incorporation of this amino acid into various peptides, facilitating the design of complex molecules for therapeutic purposes.

Key Findings

- Building Block for Therapeutics : this compound is utilized to synthesize peptides that can act as potential drugs for various diseases, including cancer and metabolic disorders.

- Improved Stability : The presence of this compound in peptides enhances their stability and bioactivity compared to peptides synthesized with standard amino acids.

Case Study

A study demonstrated that peptides incorporating this compound exhibited increased resistance to enzymatic degradation, making them more effective in biological assays .

Pharmaceutical Development

Overview

In pharmaceutical research, this compound plays a crucial role in developing novel therapeutics, particularly those targeting neurological disorders and metabolic syndromes.

Key Findings

- Neurological Applications : Research indicates that compounds derived from this compound have shown promise in modulating neurotransmitter systems, potentially leading to new treatments for conditions such as Alzheimer's disease and Parkinson's disease.

- Metabolic Disorders : The compound has been linked to the modulation of branched-chain amino acid metabolism, which is significant in conditions like obesity and diabetes .

Data Table: Therapeutic Applications of this compound

Biotechnology

Overview

In biotechnology, this compound is instrumental in producing biologically active peptides and proteins used in vaccines and therapeutic agents.

Key Findings

- Vaccine Development : The compound aids in creating peptide-based vaccines that can elicit robust immune responses.

- Biopharmaceuticals : this compound is used in the synthesis of biopharmaceuticals that require specific structural characteristics for efficacy.

Case Study

A project focused on vaccine development utilized this compound to create a peptide that enhanced immune response against a viral pathogen. The research showed a significant increase in antibody production when the peptide was administered alongside traditional adjuvants .

Research on Protein Folding

Overview

Understanding protein folding is critical for elucidating mechanisms underlying various diseases related to protein misfolding, such as amyloidosis and prion diseases. This compound has been employed in studies examining protein stability and folding pathways.

Key Findings

- Stability Studies : Research utilizing this compound has revealed insights into how specific amino acid substitutions affect protein folding dynamics.

- Disease Models : Studies have shown that incorporating this compound into model proteins can mimic pathological states associated with misfolded proteins.

Mécanisme D'action

The mechanism of action of BOC-D-allo-Isoleucine primarily involves its role as a protected amino acid in peptide synthesis. The BOC group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of D-allo-Isoleucine into peptides and proteins. The specific molecular targets and pathways depend on the final peptide or protein product.

Comparaison Avec Des Composés Similaires

Similar Compounds

BOC-L-Isoleucine: Similar in structure but with different stereochemistry.

BOC-D-Isoleucine: Similar in structure but with different stereochemistry.

BOC-L-allo-Isoleucine: Similar in structure but with different stereochemistry.

Uniqueness

BOC-D-allo-Isoleucine is unique due to its specific stereochemistry, which can influence the biological activity and properties of the peptides and proteins it is incorporated into. The presence of the BOC protecting group also allows for selective reactions during peptide synthesis, making it a valuable tool in the preparation of complex molecules.

Activité Biologique

BOC-D-allo-Isoleucine, a derivative of allo-isoleucine, has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound plays a significant role in various metabolic pathways and has been studied for its implications in conditions such as obesity and metabolic disorders.

- Chemical Formula : C₁₁H₂₁NO₄

- Molecular Weight : 229.29 g/mol

- CAS Number : 83171

Biological Activity Overview

This compound exhibits several biological activities, primarily linked to its role as a branched-chain amino acid (BCAA). The following sections detail the findings from various studies regarding its biological effects.

1. Metabolic Effects

Research indicates that this compound is involved in metabolic pathways related to branched-chain keto acid dehydrogenase complex (BCKDC) disorders. Elevated levels of allo-isoleucine have been noted in models of obesity, suggesting a disruption in normal BCAA metabolism.

Case Study: Obese Zucker Rats

- Findings : In a study involving obese Zucker rats, plasma levels of alloisoleucine were found to be significantly elevated (238% higher) compared to lean counterparts. This elevation was not observed in diet-induced obesity (DIO) models, indicating a specific metabolic dysfunction associated with the Zucker phenotype .

| Parameter | Lean Zucker Rats | Obese Zucker Rats | DIO Rats |

|---|---|---|---|

| Plasma Alloisoleucine (μM) | <2 | Up to 6 | No change |

| Other BCAAs (elevated %) | 107–124% | 15–66% | Elevated |

2. Pharmacological Potential

This compound has shown promising pharmacological properties, particularly in anti-malarial activity.

Research Findings

- Anti-malarial Activity : In vitro studies have reported IC50 values ranging from 0.19 to 0.91 μM, indicating strong potential as an anti-malarial agent . This suggests that this compound could be explored further for therapeutic applications against malaria.

3. Implications in Metabolic Disorders

The elevation of allo-isoleucine has been linked to metabolic disorders such as Maple Syrup Urine Disease (MSUD). The compound's role as a biomarker for BCKDC dysfunction highlights its importance in clinical diagnostics.

Clinical Relevance

In patients with MSUD, the administration of allo-isoleucine can provide insights into the activity of BCKDC, allowing for better management of the condition. The pharmacokinetics of allo-isoleucine were studied in both healthy individuals and MSUD patients, revealing significant differences in clearance rates .

| Patient Group | Mean k (d^-1) | Plasma Half-life (h) |

|---|---|---|

| Healthy Controls | 1.89 ± 0.43 | 9.2 ± 2.2 |

| MSUD Patients | Variable | Up to 192 |

Propriétés

IUPAC Name |

(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCNLJWUIOIMMF-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233370 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55780-90-0, 13139-16-7 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55780-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucine, N-((1,1-dimethylethoxy)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.